Phosphoramidon

Catalog No.
S539550
CAS No.
36357-77-4
M.F
C23H34N3O10P
M. Wt
543.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoramidon

CAS Number

36357-77-4

Product Name

Phosphoramidon

IUPAC Name

(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C23H34N3O10P

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1

InChI Key

ZPHBZEQOLSRPAK-XLCYBJAPSA-N

SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O

solubility

Soluble in DMSO

Synonyms

2-((2-((hydroxy((3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)phosphoryl)amino)-4-methylpentanoyl)amino)-3-(1H-indol-3-yl)propionate disodium salt, N-(alpha-L-rhamnopyranosyloxyhydroxyphosphinyl)-L- leucyl-L-tryptophan, phosphoramidon

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O

The exact mass of the compound Phosphoramidon is 543.1982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phosphoramidon is a potent metalloprotease inhibitor and is widely used in cell biology research . It contains a dipeptide backbone that is uniquely linked to a 6-deoxysugar via a phosphoramidate bridge .

Phosphoramidates, including Phosphoramidon, are an important class of organophosphorus compounds known for their presence in a large array of biologically active natural products . They have attracted widespread attention in recent decades due to their excellent biological activities .

The synthesis routes of phosphoramidates can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate, and other methods .

Phosphoramidon is a complex organic compound characterized by its structure, which includes a phosphorylamino group linked to an indolylpropionic acid moiety. Its chemical formula is C23H34N3O10P, and it has a molecular weight of approximately 543.50 g/mol. This compound is primarily recognized for its role as an inhibitor of various metalloproteases, particularly those belonging to the gluzincin family, which are crucial in numerous biological processes, including peptide degradation and signaling pathways .

Phosphoramidon functions as a competitive inhibitor for metalloproteases, particularly those belonging to families M4 and M13 []. It binds to the active site of the enzyme, mimicking the natural substrate. This binding prevents the actual substrate from being cleaved by the enzyme, thereby inhibiting its activity [].

Studies suggest that phosphoramidon's inhibitory effect on ECE-1 might be pH-dependent, being more potent at acidic pH [].

Phosphoramidon functions mainly as a competitive inhibitor for several zinc-dependent metalloproteases. It interacts with the active sites of these enzymes, effectively blocking substrate access. Notably, it has been shown to inhibit enzymes such as neutral endopeptidase and endothelin-converting enzyme. The inhibition mechanism involves the formation of a stable complex between phosphoramidon and the zinc ion at the enzyme's active site, which prevents the hydrolysis of peptide bonds .

Phosphoramidon exhibits significant biological activity as an inhibitor of metalloproteases. Its inhibitory effects have been quantified through IC50 values, indicating its potency against various enzymes:

  • Endothelin-converting enzyme: IC50 = 3.5 µM
  • Neutral endopeptidase: IC50 = 0.034 µM
  • Angiotensin-converting enzyme: IC50 = 78 µM

These values demonstrate its effectiveness in modulating biological pathways involving peptide hormones and neuropeptides . Furthermore, phosphoramidon has been implicated in studies related to cardiovascular health due to its influence on peptide regulators of blood pressure.

The synthesis of phosphoramidon has been approached through various methodologies. One notable method involves the phosphitylation of α-l-rhamnose triacetate, leading to the formation of phosphoramidon and its β-anomer. This process highlights the importance of stereochemistry in the synthesis of biologically active compounds . Other synthetic routes have included H-phosphonate coupling strategies that allow for the efficient construction of the phosphoramidon framework while maintaining functional group integrity .

Phosphoramidon is primarily utilized in biochemical research as a tool for studying metalloprotease activity. Its ability to selectively inhibit specific enzymes makes it valuable for investigating physiological processes where these enzymes play critical roles. Additionally, due to its effects on neuropeptide metabolism, it has potential implications in therapeutic contexts for conditions like hypertension and heart failure .

Research has demonstrated that phosphoramidon interacts with various metalloproteases through structural studies that reveal its binding modes. For instance, X-ray crystallography has shown how phosphoramidon binds to ZMPSTE24, a membrane-associated zinc metalloprotease, exhibiting a binding mode similar to that observed with soluble gluzincins like thermolysin and neprilysin. This structural insight helps elucidate its competitive inhibition mechanism and suggests avenues for developing more potent inhibitors .

Phosphoramidon shares structural and functional similarities with several other compounds known for their inhibitory effects on metalloproteases. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
NeprilysinC20H28N2O5Inhibitor of neuropeptide metabolismSpecificity for small peptides
ThermolysinC16H24N2O5Endopeptidase activityBroad substrate specificity
BatimastatC22H30N4O4Metalloprotease inhibitorSynthetic origin with anti-tumor properties
ThiorphanC11H14N2O3SInhibitor of neutral endopeptidaseSulfhydryl-containing compound

Phosphoramidon is unique due to its indole structure combined with a phosphorylamino group, which provides distinct binding characteristics compared to other inhibitors in this class. Its specific targeting of gluzincins further differentiates it from other metalloprotease inhibitors .

Streptomyces tanashiensis

Phosphoramidon is a naturally occurring metalloprotease inhibitor first isolated from cultures of Streptomyces tanashiensis [1] [2] [3]. This soil-dwelling actinobacterium has been extensively studied as the primary producer of phosphoramidon and serves as the archetypal organism for understanding the biosynthetic machinery responsible for this unique compound. Streptomyces tanashiensis produces phosphoramidon alongside other bioactive secondary metabolites including luteomycin, mithramycin, and kalafungin [4]. The organism has been characterized as a prolific producer of bioactive natural products, making it an important source for pharmaceutical and research applications.

The discovery of phosphoramidon from Streptomyces tanashiensis cultures represents a significant contribution to the field of natural product chemistry and enzymology. The compound exhibits potent inhibitory activity against various metalloproteases, including thermolysin, neprilysin, and endothelin-converting enzyme [1] [3] [5]. The original isolation and characterization studies established Streptomyces tanashiensis as the definitive source organism for phosphoramidon production, leading to its widespread use as a biochemical tool in cell biology research [3] [5].

Other Producing Microorganisms

While Streptomyces tanashiensis remains the primary known producer of phosphoramidon, genomic and biosynthetic studies have revealed that other microorganisms within the Streptomyces genus possess the genetic machinery necessary for phosphoramidon biosynthesis. Notably, Streptomyces mozunensis has been identified as a producer of talopeptin, a closely related stereoisomer of phosphoramidon that differs only in the configuration of the deoxysugar moiety [6] [7]. This organism served as the source for identifying and characterizing the tal biosynthetic gene cluster responsible for phosphoramidon and talopeptin production.
The biosynthetic gene cluster for phosphoramidon production has been successfully transferred and expressed in heterologous hosts, demonstrating the potential for expanding production beyond the natural producer strains [6] [8]. The tal cluster from Streptomyces mozunensis was successfully integrated into Streptomyces species MK730-62F2, resulting in functional phosphoramidon production [6] [8]. This heterologous expression capability suggests that the biosynthetic machinery may be more widely distributed among Streptomyces species than previously recognized, and that engineering approaches could be employed to develop alternative production platforms.

Additional research has indicated that the phosphoramidon biosynthetic pathway may be present in other actinobacterial strains, though comprehensive surveys of phosphoramidon-producing organisms remain limited. The identification of the tal gene cluster in multiple Streptomyces species suggests that the capacity for phosphoramidon biosynthesis may have evolved independently or been laterally transferred among related organisms [6] [9]. This broader distribution of biosynthetic potential offers opportunities for strain improvement and optimization of phosphoramidon production for commercial applications.

Biosynthetic Pathway

Gene Cluster Organization

The phosphoramidon biosynthetic gene cluster, designated as the tal cluster, represents a compact and efficiently organized genetic system responsible for the complete biosynthesis of phosphoramidon and related compounds [6] [7]. The tal cluster has been deposited in the Minimum Information about a Biosynthetic Gene cluster database under accession number BGC0002573 [9]. The gene organization within the tal cluster follows a typical arrangement found in many secondary metabolite biosynthetic pathways, with core biosynthetic genes clustered together alongside regulatory and transport functions.

The tal cluster contains three essential biosynthetic genes: talD, talE, and talC, which encode the key enzymes responsible for phosphoramidon formation [6] [7] [8]. These genes are organized in an operon-like structure that facilitates coordinated expression of the biosynthetic machinery. Adjacent to this core biosynthetic module are additional genes encoding putative transport and regulatory functions, which are essential for the proper regulation and export of the final product [6] [8].

Genome sequencing and bioinformatics analysis revealed that the tal cluster spans approximately 39.4 kilobases and contains multiple open reading frames beyond the core biosynthetic genes [8]. The cluster organization includes genes for specialized transport systems that may be involved in the export of phosphoramidon from the producing cells, as well as regulatory elements that control the expression of the biosynthetic pathway in response to environmental conditions [6] [8]. This comprehensive gene organization ensures that all necessary functions for phosphoramidon biosynthesis, regulation, and transport are co-located and coordinately expressed.

Key Enzymes Involved in Biosynthesis

The biosynthesis of phosphoramidon involves a three-step enzymatic process catalyzed by three key enzymes: TalD, TalE, and TalC [6] [7]. Each enzyme performs a distinct and essential role in the sequential assembly of the phosphoramidon molecule, beginning with simple amino acid precursors and culminating in the formation of the complex phosphoramidate-linked glycopeptide structure. The coordinated action of these three enzymes represents a novel biosynthetic strategy for the formation of nitrogen-phosphorus bonds in natural products.

TalD: ATP-Grasp Amide Ligase

TalD functions as an ATP-grasp amide ligase responsible for the initial step in phosphoramidon biosynthesis [6] [7] [10]. This enzyme catalyzes the ATP-dependent condensation of L-leucine and L-tryptophan to form the dipeptide L-leucyl-L-tryptophan, which serves as the core peptide backbone for the final phosphoramidon molecule [6]. TalD belongs to the ATP-grasp superfamily of enzymes, which are characterized by their unique ATP-binding fold and their ability to catalyze the formation of amide bonds through the generation of acyl-phosphate intermediates [11] [10] [12].

The mechanism of TalD follows the canonical ATP-grasp pathway, involving the formation of an acyl-phosphate intermediate through the reaction of the carboxyl group of L-leucine with ATP [6] [10]. This activated intermediate then undergoes nucleophilic attack by the amino group of L-tryptophan, resulting in the formation of the peptide bond and the release of adenosine diphosphate and inorganic phosphate [6] [10]. The ATP-grasp mechanism employed by TalD is particularly significant because it represents an alternative to the more commonly encountered nonribosomal peptide synthetase systems for dipeptide formation in natural product biosynthesis [6].

Structural and functional analysis of TalD reveals that it possesses the characteristic three-domain architecture of ATP-grasp enzymes, consisting of the A-domain, B-domain, and C-domain [10] [12]. The ATP-binding site is located in the cleft between the A and C domains, while the B-domain provides the structural framework for substrate binding and catalysis [10]. Mutagenesis studies and complementation experiments have confirmed the essential role of TalD in phosphoramidon biosynthesis, as deletion of the talD gene completely abolished phosphoramidon production, which could be restored by supplementation with the synthetic dipeptide substrate [6].

TalE: Phosphoramidate-Forming Kinase

TalE represents a unique and unprecedented enzyme in natural product biosynthesis, functioning as a phosphoramidate-forming kinase that creates the crucial nitrogen-phosphorus bond characteristic of phosphoramidon [6] [7]. This enzyme catalyzes the ATP-dependent phosphorylation of the terminal amino group of the dipeptide L-leucyl-L-tryptophan to form N-phosphoryl-L-leucyl-L-tryptophan [6]. TalE shares structural homology with pyruvate phosphate dikinases and phosphoenolpyruvate synthases, suggesting an evolutionary relationship with these phosphoryl transfer enzymes [6].

The mechanism of TalE involves the direct phosphorylation of the terminal amine group of the dipeptide substrate using ATP as the phosphoryl donor [6] [7]. This reaction proceeds through the formation of a phosphohistidine intermediate, similar to the mechanism employed by pyruvate phosphate dikinases [6]. The enzyme utilizes a catalytic histidine residue to generate a high-energy nitrogen-phosphorus bond that serves as a phosphoryl shuttle between the ATP substrate and the dipeptide acceptor [6]. This mechanism represents the first documented example of a small molecule phosphoramidate formation through direct enzymatic phosphorylation in natural product biosynthesis.

In vitro reconstitution experiments have demonstrated that purified TalE efficiently converts the dipeptide substrate to the phosphoramidate product in the presence of ATP [6]. The reaction product was rigorously characterized using nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the formation of the nitrogen-phosphorus bond at the terminal leucine residue [6]. The identification and characterization of TalE has significant implications for understanding nitrogen-phosphorus bond formation in biological systems and opens new possibilities for enzymatic synthesis of phosphoramidate-containing compounds.

TalC: Glycosyltransferase

TalC functions as a glycosyltransferase that catalyzes the final step in phosphoramidon biosynthesis by installing the L-rhamnose sugar moiety onto the phosphoramidate intermediate [6] [7]. This enzyme transfers the L-rhamnose unit from deoxyribose diphosphate-L-rhamnose to the phosphoramidate substrate, forming the characteristic phosphoester linkage that connects the sugar to the phosphorus atom [6]. TalC exhibits 45% sequence identity to Cpz31, a rhamnosyltransferase from the caprazamycin biosynthetic pathway, indicating a conserved function among related glycosyltransferases [6].

The glycosyl transfer reaction catalyzed by TalC represents a unique example of phosphoester bond formation in natural product biosynthesis [6]. Unlike typical glycosyltransferases that form carbon-oxygen bonds between sugars and acceptor molecules, TalC creates a phosphorus-oxygen bond that links the L-rhamnose moiety to the phosphoramidate group [6]. This unusual linkage chemistry requires specific active site architecture and substrate recognition mechanisms that differ from conventional glycosyltransferases.

Enzymatic reconstitution studies have confirmed the essential role of TalC in phosphoramidon formation [6]. When the phosphoramidate intermediate generated by TalE was incubated with TalC and deoxyribose diphosphate-L-rhamnose, the complete phosphoramidon molecule was successfully produced [6]. The reaction was dependent on the presence of all three components, and control experiments lacking any single component failed to produce the final product [6]. These results establish TalC as the terminal enzyme in the phosphoramidon biosynthetic pathway and demonstrate the requirement for coordinated action of all three enzymes to achieve complete biosynthesis.

N-P Bond Formation Mechanisms

The formation of nitrogen-phosphorus bonds in phosphoramidon represents one of the most remarkable and rarely encountered chemical transformations in natural product biosynthesis [6] [7] [13] [14]. The N-P bond in phosphoramidon is formed through the direct enzymatic phosphorylation of an amine group, a mechanism that was previously unknown in biological systems [6]. This transformation is catalyzed by the unique kinase TalE, which employs a mechanism fundamentally different from other known N-P bond-forming processes in natural products [6] [13].

The enzymatic mechanism of N-P bond formation by TalE involves the generation of a phosphohistidine intermediate, similar to the catalytic mechanism employed by pyruvate phosphate dikinases [6]. The enzyme utilizes a conserved histidine residue to accept a phosphoryl group from ATP, forming a high-energy N-P bond that subsequently transfers the phosphoryl group to the terminal amine of the dipeptide substrate [6]. This phosphoryl transfer mechanism represents a novel strategy for N-P bond formation that contrasts sharply with other characterized systems such as the microcin C7 biosynthetic pathway, which employs an adenylating enzyme to create phosphoramidate linkages through succinimide intermediates [6].

Structural and mechanistic studies of TalE have revealed that the enzyme shares significant homology with pyruvate phosphate dikinases and phosphoenolpyruvate synthases, suggesting that it has evolved from these ancestral phosphoryl transfer enzymes [6]. However, TalE has adapted its active site to accommodate the dipeptide substrate and facilitate the formation of the phosphoramidate linkage [6]. The enzyme's ability to recognize and phosphorylate the terminal amine of the dipeptide represents a remarkable example of evolutionary adaptation and substrate specificity refinement [6].

The N-P bond formation mechanism employed in phosphoramidon biosynthesis provides important insights into the broader landscape of nitrogen-phosphorus chemistry in biological systems [6] [13] [14]. While N-P bonds are relatively rare in natural products, they represent an important class of bioactive compounds with significant pharmaceutical potential [6] [13]. The characterization of TalE and its unique mechanism opens new possibilities for the enzymatic synthesis of phosphoramidate-containing compounds and provides a foundation for understanding other N-P bond-forming processes in nature [6] [13].

Regulation of Phosphoramidon Biosynthesis

The regulation of phosphoramidon biosynthesis involves multiple layers of control that ensure appropriate expression of the biosynthetic pathway in response to environmental and physiological conditions [6] [8]. The tal gene cluster contains regulatory elements that coordinately control the expression of the core biosynthetic genes talD, talE, and talC, as well as associated transport and resistance functions [6] [8]. Understanding the regulatory mechanisms governing phosphoramidon production is essential for optimizing yields in both natural and engineered production systems.

Gene expression analysis has revealed that the biosynthetic genes within the tal cluster are subject to coordinated regulation, suggesting the presence of cluster-specific regulatory mechanisms [6] [8]. The organization of the core biosynthetic genes in an operon-like structure facilitates their co-regulation and ensures that all necessary enzymatic activities are expressed simultaneously [6]. Additional regulatory genes located within or adjacent to the tal cluster may provide specific control over pathway activation and fine-tuning of gene expression levels [6] [8].

The regulation of phosphoramidon biosynthesis also involves transport and export systems that are essential for maintaining cellular homeostasis during secondary metabolite production [6] [8]. The tal cluster contains genes encoding putative transport proteins that may facilitate the export of phosphoramidon from the producing cells, preventing potential toxic accumulation of the metalloprotease inhibitor [6] [8]. These transport systems are likely subject to regulatory control that coordinates their expression with the biosynthetic genes to ensure efficient product export.

Environmental factors and growth conditions significantly influence phosphoramidon production in Streptomyces cultures [6] [8]. The regulation of the tal cluster appears to be responsive to nutrient availability, growth phase, and other physiological parameters that are typical of secondary metabolite production in actinobacteria [6]. Understanding these regulatory relationships is crucial for developing optimized production conditions and for engineering improved production strains through manipulation of regulatory circuits [6] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

543.19818129 g/mol

Monoisotopic Mass

543.19818129 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T3G94E2LB1

MeSH Pharmacological Classification

Anti-Bacterial Agents

Other CAS

36357-77-4

Wikipedia

Phosphoramidon

Dates

Last modified: 08-15-2023
1: Barage SH, Sonawane KD. Exploring mode of phosphoramidon and Aβ peptide binding to hECE-1 by molecular dynamics and docking studies. Protein Pept Lett. 2014;21(2):140-52. PubMed PMID: 24000822.
2: Sun Q, Yang Q, Gong S, Fu Q, Xiao Q. Synthesis and enzymatic evaluation of phosphoramidon and its β anomer: Anomerization of α-l-rhamnose triacetate upon phosphitylation. Bioorg Med Chem. 2013 Nov 1;21(21):6778-87. doi: 10.1016/j.bmc.2013.07.052. Epub 2013 Aug 8. PubMed PMID: 23988485.
3: dos Santos MH, da Costa AF, Ferreira BJ, Souza SL, da Silva Lannes P, Santos GS, Mattos-Guaraldi AL, Nagao PE. A phosphoramidon-sensitive metalloprotease induces apoptosis of human endothelial cells by Group B Streptococcus. Antonie Van Leeuwenhoek. 2013 Dec;104(6):1125-33. doi: 10.1007/s10482-013-0034-y. Epub 2013 Sep 20. PubMed PMID: 24052367.
4: Richter S, Wuest M, Bergman CN, Krieger S, Rogers BE, Wuest F. Metabolically Stabilized (68)Ga-NOTA-Bombesin for PET Imaging of Prostate Cancer and Influence of Protease Inhibitor Phosphoramidon. Mol Pharm. 2016 Apr 4;13(4):1347-57. doi: 10.1021/acs.molpharmaceut.5b00970. Epub 2016 Mar 23. PubMed PMID: 26973098.
5: Kaloudi A, Nock BA, Lymperis E, Krenning EP, de Jong M, Maina T. Improving the In Vivo Profile of Minigastrin Radiotracers: A Comparative Study Involving the Neutral Endopeptidase Inhibitor Phosphoramidon. Cancer Biother Radiopharm. 2016 Feb;31(1):20-8. doi: 10.1089/cbr.2015.1935. PubMed PMID: 26844849.
6: Hanson LR, Hafez D, Svitak AL, Burns RB, Li X, Frey WH 2nd, Marr RA. Intranasal phosphoramidon increases beta-amyloid levels in wild-type and NEP/NEP2-deficient mice. J Mol Neurosci. 2011 Mar;43(3):424-7. doi: 10.1007/s12031-010-9460-8. Epub 2010 Oct 13. PubMed PMID: 20941644.
7: Pollock DM, Divish BJ, Milicic I, Novosad EI, Burres NS, Opgenorth TJ. In vivo characterization of a phosphoramidon-sensitive endothelin-converting enzyme in the rat. Eur J Pharmacol. 1993 Feb 16;231(3):459-64. PubMed PMID: 8449237.
8: Pruhs RJ, Peña RT, Quock RM. Antagonism of phosphoramidon-induced antinociception in mice by mu- but not kappa-opioid receptor blockers. Life Sci. 2007 Apr 17;80(19):1816-20. Epub 2007 Feb 22. PubMed PMID: 17379253.
9: Isaka D, Emoto N, Raharjo SB, Yokoyama M, Matsuo M. The effects of phosphoramidon on the expression of human endothelin-converting enzyme-1 (ECE-1) isoforms. J Cardiovasc Pharmacol. 2003 Jul;42(1):136-41. PubMed PMID: 12827039.
10: Chen L, McNeill JR, Wilson TW, Gopalakrishnan V. Differential effects of phosphoramidon on contractile responses to angiotensin II in rat blood vessels. Br J Pharmacol. 1995 Apr;114(8):1599-604. PubMed PMID: 7599928; PubMed Central PMCID: PMC1510379.
11: Thompson JE, Sheppard D. Phosphoramidon potentiates the increase in lung resistance mediated by tachykinins in guinea pigs. Am Rev Respir Dis. 1988 Feb;137(2):337-40. PubMed PMID: 2449105.
12: Jelicks LA, Chandra M, Shirani J, Shtutin V, Tang B, Christ GJ, Factor SM, Wittner M, Huang H, Weiss LM, Mukherjee S, Bouzahzah B, Petkova SB, Teixeira MM, Douglas SA, Loredo ML, D'Orleans-Juste P, Tanowitz HB. Cardioprotective effects of phosphoramidon on myocardial structure and function in murine Chagas' disease. Int J Parasitol. 2002 Nov;32(12):1497-506. Erratum in: Int J Parasitol. 2003 Feb;33(2):217. PubMed PMID: 12392915.
13: Matsumura Y, Tsukahara Y, Kojima T, Murata S, Murakami A, Takada K, Takaoka M, Morimoto S. Effects of phosphoramidon on endothelin-1 and big endothelin-1 production in human aortic endothelial cells. Biol Pharm Bull. 1995 Mar;18(3):401-6. PubMed PMID: 7550091.
14: Jelicks LA, Chandra M, Shtutin V, Petkova SB, Tang B, Christ GJ, Factor SM, Wittner M, Huang H, Douglas SA, Weiss LM, Orleans-Juste PD, Shirani J, Tanowitz HB. Phosphoramidon treatment improves the consequences of chagasic heart disease in mice. Clin Sci (Lond). 2002 Aug;103 Suppl 48:267S-271S. PubMed PMID: 12193101.
15: Krassói I, Pataricza J, Torday LL, Kun A, Papp JG. Improvement by phosphoramidon of damaged endothelial function in porcine coronary artery. Ann Thorac Surg. 2000 Sep;70(3):878-82. PubMed PMID: 11016327.
16: Bhavsar TM, Cerreta JM, Liu M, Reznik SE, Cantor JO. Phosphoramidon, an endothelin-converting enzyme inhibitor, attenuates lipopolysaccharide-induced acute lung injury. Exp Lung Res. 2008 Mar;34(3):141-54. doi: 10.1080/01902140701884430. PubMed PMID: 18307123.
17: Polosa R, Santonocito G, Magrì S, Paolino G, Armato F, Pagano C, Crimi N. Neutral endopeptidase inhibition with inhaled phosphoramidon: no effect on bronchial responsiveness to adenosine 5'-monophosphate (AMP) in asthma. Eur Respir J. 1997 Nov;10(11):2460-4. PubMed PMID: 9426079.
18: Wu-Wong JR, Chiou WJ, Opgenorth TJ. Phosphoramidon modulates the number of endothelin receptors in cultured Swiss 3T3 fibroblasts. Mol Pharmacol. 1993 Aug;44(2):422-9. PubMed PMID: 8355669.
19: Vemulapalli S, Watkins RW, Brown A, Cook J, Bernardino V, Chiu PJ. Disparate effects of phosphoramidon on blood pressure in SHR and DOCA-salt hypertensive rats. Life Sci. 1993;53(10):783-93. PubMed PMID: 8355566.
20: Cosentino F, McMahon EG, Carter JS, Katusić ZS. Effect of endothelinA-receptor antagonist BQ-123 and phosphoramidon on cerebral vasospasm. J Cardiovasc Pharmacol. 1993;22 Suppl 8:S332-5. PubMed PMID: 7509979.

Explore Compound Types